2-[(3-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(3-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzyl chloride with a thiol derivative to form the corresponding sulfide. This intermediate is then subjected to cyclization with a thieno[2,3-d]pyrimidine precursor under specific conditions such as elevated temperatures and the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated product.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The exact mechanism of action of 2-[(3-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(3-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3-bromobenzyl and trimethyl groups can influence its interaction with biological targets and its overall stability.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and enhance our understanding of its properties and mechanisms.
Properties
Molecular Formula |
C16H15BrN2OS2 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15BrN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-5-4-6-12(17)7-11/h4-7H,8H2,1-3H3 |
InChI Key |
HZQDYKLDIXVISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)C)C |
Origin of Product |
United States |
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